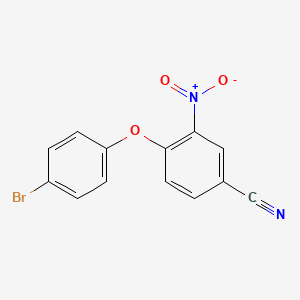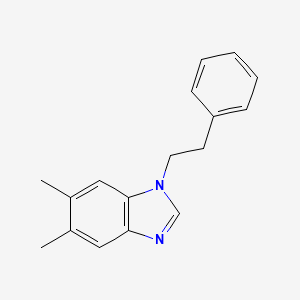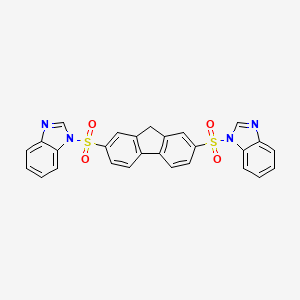
N-ethyl-3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-ethyl-3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide, also known as EBIO, is a small molecule that has been widely used in scientific research. It was first synthesized in the 1980s and has since been studied for its various biological effects.
Mechanism of Action
N-ethyl-3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide activates potassium channels by binding to a specific site on the channel protein. This binding results in a conformational change that opens the channel and allows potassium ions to flow out of the cell. This outward flow of potassium ions leads to the hyperpolarization of the cell membrane, which in turn decreases cellular excitability.
Biochemical and Physiological Effects:
The activation of potassium channels by this compound has been shown to have various biochemical and physiological effects. For example, it has been shown to increase insulin secretion from pancreatic beta cells, making it a potential therapeutic agent for diabetes. It has also been shown to decrease the contraction of smooth muscle cells, making it a potential therapeutic agent for hypertension.
Advantages and Limitations for Lab Experiments
One advantage of using N-ethyl-3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide in lab experiments is its specificity for potassium channels. This allows researchers to study the effects of potassium channel activation without the confounding effects of other ion channels. However, one limitation of using this compound is its relatively short half-life, which can make it difficult to maintain a constant level of activation over a long period of time.
Future Directions
There are several future directions for research involving N-ethyl-3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide. One area of interest is its potential therapeutic use for various diseases, including diabetes, hypertension, and inflammatory diseases. Another area of interest is its use as a tool for studying the role of potassium channels in various biological processes. Finally, there is interest in developing more potent and selective this compound analogs for use in research and potential therapeutic applications.
Conclusion:
In conclusion, this compound, or this compound, is a small molecule that has been widely used in scientific research for its various biological effects. It activates potassium channels, has anti-inflammatory effects, and has potential therapeutic applications for various diseases. While there are limitations to its use in lab experiments, there is continued interest in its potential therapeutic uses and in developing more potent and selective analogs for research and clinical use.
Synthesis Methods
N-ethyl-3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide can be synthesized through a multistep process involving the reaction of 4-hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPOL) with ethyl 2-bromoacetate, followed by the reaction of the resulting compound with 2-amino-5-methylthiazole. The product is then subjected to a series of reactions, including cyclization, reduction, and acetylation, to yield the final product.
Scientific Research Applications
N-ethyl-3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide has been widely used in scientific research for its various biological effects. It has been shown to activate potassium channels, which are important for regulating cellular excitability. This activation results in the hyperpolarization of the cell membrane, leading to a decrease in cellular excitability. This compound has also been shown to have anti-inflammatory effects, making it a potential therapeutic agent for inflammatory diseases.
properties
IUPAC Name |
N-ethyl-3,6,6-trimethyl-4-oxo-5,7-dihydro-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-5-15-13(17)12-8(2)11-9(16)6-14(3,4)7-10(11)18-12/h5-7H2,1-4H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIOHQVRYRUWFNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=C(C2=C(O1)CC(CC2=O)(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-ethoxy-1,3-dimethylcyclohepta[c]pyrrol-4(2H)-one](/img/structure/B5777833.png)
![N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}benzamide](/img/structure/B5777837.png)
![2-methyl-3-phenyl-7-(3-pyridinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5777838.png)
![1-(2-methylphenyl)-4-[3-(trifluoromethyl)benzoyl]piperazine](/img/structure/B5777850.png)

![N-[5-chloro-2-(4-fluorobenzoyl)-1-benzofuran-3-yl]acetamide](/img/structure/B5777863.png)
![N-[5-(2-chloro-4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-methylbenzamide](/img/structure/B5777868.png)
![N-methyl-N-phenyl-2-[(trifluoroacetyl)amino]benzamide](/img/structure/B5777873.png)
![N-(3-{N-[(4-chlorophenoxy)acetyl]ethanehydrazonoyl}phenyl)-2-methyl-3-furamide](/img/structure/B5777876.png)
![N-[4-(cyanomethyl)phenyl]-2-(ethylthio)benzamide](/img/structure/B5777880.png)



![3-[(3-chloro-4-methylphenyl)amino]-1-(4-nitrophenyl)-1-propanone](/img/structure/B5777908.png)